2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile

CAS No.: 1380521-11-8

Cat. No.: VC5404074

Molecular Formula: C7H6N2O

Molecular Weight: 134.138

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1380521-11-8 |

|---|---|

| Molecular Formula | C7H6N2O |

| Molecular Weight | 134.138 |

| IUPAC Name | 2-formyl-4-methyl-1H-pyrrole-3-carbonitrile |

| Standard InChI | InChI=1S/C7H6N2O/c1-5-3-9-7(4-10)6(5)2-8/h3-4,9H,1H3 |

| Standard InChI Key | XWVHGEVTHFKXJM-UHFFFAOYSA-N |

| SMILES | CC1=CNC(=C1C#N)C=O |

Introduction

Structural Characteristics

Molecular Architecture

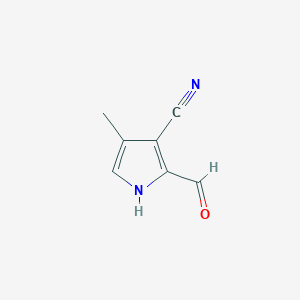

The compound features a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) substituted at positions 2, 3, and 4 (Figure 1). Key groups include:

-

Formyl (-CHO) at position 2,

-

Nitrile (-CN) at position 3,

-

Methyl (-CH₃) at position 4.

This substitution pattern creates an electron-deficient aromatic system, enhancing reactivity toward electrophilic and nucleophilic agents .

Table 1: Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆N₂O | |

| SMILES | CC1=CNC(=C1C#N)C=O | |

| InChI Key | XWVHGEVTHFKXJM-UHFFFAOYSA-N | |

| Exact Mass | 134.048 Da | |

| Planarity | Confirmed via X-ray analogs |

Synthesis and Chemical Reactions

Reactivity

The compound’s functional groups enable diverse transformations:

-

Formyl Group:

-

Nitrile Group:

| Property | Value (Estimated) | Basis |

|---|---|---|

| Boiling Point | ~360–370°C | Analog: |

| Density | 1.3±0.1 g/cm³ | Analog: |

| LogP | 1.45 | Calculated via PubChem |

| Solubility | Low in water; soluble in DMSO | Analog: |

The electron-withdrawing nitrile and formyl groups likely reduce solubility in non-polar solvents, aligning with trends in nitrile-containing aromatics .

Biological Activity and Applications

Industrial Applications

-

Pharmaceuticals: Intermediate for protease inhibitors and kinase modulators .

-

Materials Science: Building block for conductive polymers due to π-conjugation .

Research Gaps and Future Directions

Unresolved Challenges

-

Synthesis Optimization: Current methods lack yield and selectivity data .

-

Physicochemical Profiling: Experimental determination of melting point, solubility, and stability.

-

Biological Screening: In vitro assays against microbial and cancer cell lines.

Promising Avenues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume